molecular formula C13H9NOS B8501533 Methanone,1h-indol-7-yl-2-thienyl-

Methanone,1h-indol-7-yl-2-thienyl-

Cat. No. B8501533
M. Wt: 227.28 g/mol
InChI Key: JKUSDCHWPMPPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05380857

Procedure details

2 g of 7-cyanoindole (14.1 mmol) in tetrahydrofuran (10 ml) and toluene (15 ml) was introduced in a round flask at 20° C. under inert gas atmosphere. 2-Thienyl magnesium bromide [produced from 6.21 g of 2-bromothiophene (36.8 mmol) and 1.2 g of magnesium (49.4 mmol) in tetrahydrofuran (53 ml)] was added to the above within 5 minutes. The temperature of the reaction mixture was then maintained for 1 hour at 35° C. and then for another 4.5 hours at 45° C. Then the pH of the mixture was adjusted to 0.5 with a 10 percent sulfuric acid and stirred at 45° C. for 45 minutes. It was extracted after neutralization with 30 percent NaOH. Then the organic phase was washed twice with common salt solution (50 ml) and then concentrated by evaporation to a dark brown oil (3.52 g). The latter was dissolved in ethyl acetate (50 ml), then treated with activated carbon and then this solution was concentrated to 20 ml. All of this was cooled to -50° C. for crystallization. 1.2 g of crystallized product was obtained corresponding to a yield of 38 percent relative to 7-cyanoindole used. The product had a melting point of 128.7° to 129.5° C. (light brown crystals). Other data concerning the product was:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
2-Thienyl magnesium bromide
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2)#N.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[Mg]Br.S(=O)(=O)(O)[OH:20]>O1CCCC1.C1(C)C=CC=CC=1>[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2)=[O:20]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1C=CC=C2C=CNC12
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
2-Thienyl magnesium bromide
Quantity
53 mL
Type
reactant
Smiles
S1C(=CC=C1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred at 45° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was extracted after neutralization with 30 percent NaOH
WASH
Type
WASH
Details
Then the organic phase was washed twice with common salt solution (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation to a dark brown oil (3.52 g)
DISSOLUTION
Type
DISSOLUTION
Details
The latter was dissolved in ethyl acetate (50 ml)
ADDITION
Type
ADDITION
Details
treated with activated carbon
CONCENTRATION
Type
CONCENTRATION
Details
this solution was concentrated to 20 ml
TEMPERATURE
Type
TEMPERATURE
Details
All of this was cooled to -50° C. for crystallization

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)C=1C=CC=C2C=CNC12
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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